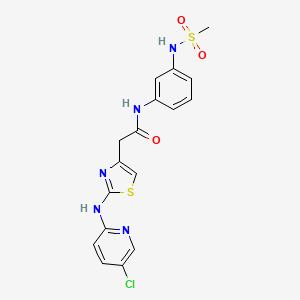

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide

Description

This compound is a thiazole-containing acetamide derivative with a 5-chloropyridin-2-yl group at the 2-amino position of the thiazole ring and a 3-(methylsulfonamido)phenyl substituent on the acetamide moiety. The methylsulfonamido group may enhance solubility and metabolic stability compared to simpler acetamides .

Properties

IUPAC Name |

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[3-(methanesulfonamido)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O3S2/c1-28(25,26)23-13-4-2-3-12(7-13)20-16(24)8-14-10-27-17(21-14)22-15-6-5-11(18)9-19-15/h2-7,9-10,23H,8H2,1H3,(H,20,24)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIADNFQMXJODNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClN6O2S2 , with a molecular weight of 436.93 g/mol . The structure features a thiazole ring, a chloropyridine moiety, and a sulfonamide group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClN6O2S2 |

| Molecular Weight | 436.93 g/mol |

| Purity | ≥95% |

| IUPAC Name | 2-[[2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

The biological activity of the compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The thiazole and pyridine rings can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer and microbial infections.

- Receptor Modulation : The compound may act as a modulator of specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating similar thiazole-based compounds found that they displayed activity against various bacterial strains, including Pseudomonas aeruginosa and Bacillus species. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.80 to 6.0 µg/mL .

Anticancer Activity

In vitro studies have shown that compounds with structural similarities exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives were tested against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cells using the MTT assay, revealing that some compounds significantly reduced cell viability—up to 80% at certain concentrations .

Antioxidant Properties

The antioxidant capacity of related compounds was assessed using the DPPH radical scavenging method. Some derivatives demonstrated antioxidant activities comparable to established antioxidants like ascorbic acid, suggesting potential protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological potential of thiazole and pyridine derivatives:

- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their antimicrobial activities against fungi and bacteria, finding moderate effectiveness in certain compounds .

- Anticancer Studies : Another investigation focused on the anticancer properties of thiazole derivatives, demonstrating significant cytotoxicity against glioblastoma cells while assessing mechanisms involving apoptosis induction .

- Structure-Activity Relationship (SAR) : Research has emphasized the importance of specific functional groups in enhancing biological activity, indicating that modifications to the thiazole or pyridine moieties can lead to improved efficacy against target cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide exhibit significant antimicrobial properties.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, revealing that modifications at the thiazole position can enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The presence of the chloropyridine and methylsulfonamide groups was found to be crucial for activity.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies on thiazole derivatives demonstrated their effectiveness against multiple cancer cell lines, including breast and colon cancer cells. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation . The specific compound under discussion was noted for its enhanced efficacy due to the presence of the methylsulfonamide group.

Enzyme Inhibition

Another promising application of this compound lies in its ability to inhibit specific enzymes relevant in disease processes, particularly those involved in cancer and infectious diseases.

Research Findings:

A study investigated the inhibition of dihydrofolate reductase by thiazole-containing compounds, including derivatives similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide. Results indicated a significant reduction in enzyme activity, suggesting potential as an antimetabolite drug .

Anti-inflammatory Properties

The compound may also have anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Research Insights:

A review highlighted the role of thiazole derivatives in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines . This suggests that the compound could be explored for therapeutic use in conditions such as arthritis or inflammatory bowel disease.

Comparative Data Table

| Application Area | Findings Summary | References |

|---|---|---|

| Antimicrobial Activity | Significant activity against Staphylococcus aureus and Escherichia coli | |

| Anticancer Potential | Induces apoptosis in various cancer cell lines | |

| Enzyme Inhibition | Inhibits dihydrofolate reductase effectively | |

| Anti-inflammatory Effects | Modulates inflammatory cytokines |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural differentiators include:

- 3-(Methylsulfonamido)phenyl group : This substituent distinguishes it from compounds with simpler phenyl or benzamide groups (e.g., compounds in ), possibly enhancing pharmacokinetic properties such as bioavailability and resistance to enzymatic degradation .

Table 1: Structural Comparison of Key Analogs

Pharmacological and Physicochemical Properties

- Anti-Exudative Activity : highlights triazole-furan acetamides with anti-exudative effects in rats, but the target compound’s methylsulfonamido group could offer improved solubility and efficacy .

- Kinase Inhibition Potential: Analogs in (e.g., 1226443-41-9) are CDK inhibitors; the chloro-substituted pyridine in the target compound may enhance kinase selectivity .

- Solubility: The methylsulfonamido group likely improves water solubility compared to non-sulfonated analogs (e.g., compounds in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.